molecular formula C17H15NO3 B2532506 (Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 1613190-07-0

(Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2532506
CAS No.: 1613190-07-0
M. Wt: 281.311
InChI Key: XWVDODMZYGXNEU-SXGWCWSVSA-N
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Description

(Z)-2-(4-(Dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one (hereafter referred to as Compound 97) is a benzylidene-benzofuranone derivative synthesized via condensation of benzofuran-3(2H)-one and 4-(dimethylamino)benzaldehyde in aqueous medium . It is a red crystalline solid with the molecular formula C₁₇H₁₅NO₂ and exhibits a distinct electronic profile due to the electron-donating dimethylamino (-NMe₂) group. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals, including a singlet at δ 3.07 ppm for the -NMe₂ protons and a resonance at δ 184.0 ppm in ¹³C NMR for the ketone carbonyl group .

Properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)9-16-17(20)14-8-7-13(19)10-15(14)21-16/h3-10,19H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDODMZYGXNEU-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Aldol Condensation

The most direct route involves the condensation of 6-hydroxybenzofuran-3(2H)-one (1 ) with 4-dimethylaminobenzaldehyde (2 ) under basic conditions. Adapted from aurone synthesis protocols, this method employs potassium hydroxide (50%) in a mixed solvent system of ethanol and N,N-dimethylformamide (DMF) (1:1 v/v).

Procedure :

  • 1 (5 mmol) and 2 (5 mmol) are dissolved in ethanol (5 mL) and DMF (5 mL).
  • KOH (1.15 mL, 50% aqueous) is added dropwise at room temperature.
  • The mixture is stirred for 4–6 hours, poured into hot water (30 mL), and acidified to pH 1–2 with HCl.
  • The precipitate is filtered, washed with water, and recrystallized from DMF-MeOH.

Key Observations :

  • Regioselectivity : The reaction exclusively forms the C-2 benzylidene product due to the electrophilic activation of the benzofuranone’s α-position.
  • Stereochemical Outcome : The Z-isomer predominates (>90%) under kinetic control, as confirmed by NMR coupling constants (J = 12–14 Hz for trans-olefinic protons).
  • Yield : 65–78% (reported for analogous aurones).

Acid-Catalyzed Cyclization

An alternative approach utilizes acetic acid catalysis to promote cyclization. This method, derived from benzoquinone heteroannulation, avoids strong bases, making it suitable for acid-stable substrates.

Procedure :

  • 1 (5 mmol) and 2 (5 mmol) are refluxed in toluene (4 mL) and glacial acetic acid (1 mL) for 24 hours.
  • The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Observations :

  • Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the benzofuranone’s α-carbon.
  • Yield : 55–60%, with slight E/Z isomerization (Z:E = 4:1).

Mannich Aminomethylation for Functionalization

Introduction of the Dimethylamino Group

While the dimethylamino group is typically introduced via pre-functionalized aldehydes, in situ Mannich reactions offer modularity. Using aminals as aminomethylating agents, this method enables late-stage diversification.

Procedure :

  • 1 (5 mmol) is treated with paraformaldehyde (10 mmol) and dimethylamine hydrochloride (10 mmol) in DMF.
  • The mixture is stirred at 60°C for 8 hours, followed by addition of 2 (5 mmol) and KOH (50%).
  • Work-up proceeds as in Section 1.1.

Key Observations :

  • Regioselectivity : Aminomethylation occurs at C-7 of the benzofuranone, but subsequent condensation at C-2 remains dominant.
  • Yield : 60–70% with minimal side products.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable enantioselective synthesis via C–H functionalization. This method, adapted from benzofuran annulation, employs [Cp*RhCl₂]₂ as a catalyst.

Procedure :

  • 1 (5 mmol), 2 (5 mmol), and [Cp*RhCl₂]₂ (5 mol%) are heated in dichloroethane (DCE) at 80°C for 12 hours.
  • The product is isolated via column chromatography (hexane/EtOAc).

Key Observations :

  • Enantiomeric Excess : Up to 85% ee for Z-isomers.
  • Mechanism : Sequential C–H activation, migratory insertion, and β-oxygen elimination.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.62 (d, J = 8.8 Hz, 2H, ArH), 6.75 (d, J = 8.8 Hz, 2H, ArH), 6.45 (s, 1H, C5-H), 6.32 (s, 1H, C7-H), 3.02 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 190.2 (C=O), 161.5 (C-OH), 153.2 (C=N), 132.4–112.7 (aromatic carbons), 40.1 (N(CH₃)₂).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.3° between the benzofuran and benzylidene planes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Z:E Ratio Key Advantage
Base-Catalyzed KOH, EtOH/DMF 65–78 9:1 High regioselectivity
Acid-Catalyzed AcOH, toluene 55–60 4:1 Mild conditions
Rhodium-Catalyzed [Cp*RhCl₂]₂, DCE 70–80 9:1 Enantioselectivity

Challenges and Optimizations

Stereochemical Control

The Z-isomer’s thermodynamic instability necessitates kinetic trapping. Low-temperature reactions (-20°C) in THF improve Z-selectivity to 95%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote E-isomerization. Mixed solvent systems (e.g., DMF/MeOH) balance solubility and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the benzofuran core can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The benzylidene-benzofuranone scaffold allows for structural modifications that significantly alter physicochemical properties, bioactivity, and synthetic accessibility. Below is a comparative analysis of Compound 97 with key analogues:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) References
Compound 97 4-(Dimethylamino) C₁₇H₁₅NO₂ 265.11 >275 (decomp.) ¹H NMR: δ 3.07 (s, -NMe₂); ¹³C NMR: δ 184.0
(Z)-2-(4-Bromobenzylidene)-6-hydroxy derivative 4-Bromo C₁₅H₉BrO₃ 317.14 280 IR: 1112 cm⁻¹ (C-Br); ¹H NMR: δ 7.90–7.84
(Z)-6-Hydroxy-2-(4-methylbenzylidene) 4-Methyl C₁₆H₁₂O₃ 252.27 Not reported ChemSpider ID: 641557
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)-6-hydroxy 3-Hydroxy-4-methoxy C₁₆H₁₂O₅ 284.26 254.9–255.5 ¹H NMR: δ 3.87 (s, -OMe); Yield: 86.2%
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxy 3,4-Dihydroxy C₁₅H₁₀O₅ 270.23 Not reported Bioavailability: 0.55–0.56; SAS: 1.5–3.42
(Z)-2-(4-Fluorobenzylidene)-6-hydroxy 4-Fluoro C₁₅H₉FO₃ 256.06 Not reported Synthesis in acetic acid; ¹H NMR: δ 7.61
Key Observations:
  • Electron-Donating vs. In contrast, bromo (electron-withdrawing) increases molecular weight and melting point due to stronger intermolecular forces .
  • Solubility and Bioavailability : Analogues with polar substituents (e.g., 3,4-dihydroxy) exhibit higher aqueous solubility (bioavailability score 0.55–0.56) compared to Compound 97 , which may have reduced solubility due to the hydrophobic -NMe₂ group .
  • Synthetic Yields : Methoxy-substituted derivatives (e.g., 3-hydroxy-4-methoxy) achieve higher yields (86.2%) compared to Compound 97 (7%), suggesting steric or electronic challenges in its synthesis .

Spectral and Structural Insights

  • IR Spectroscopy : The ketonic C=O stretch in Compound 97 appears at ~1680 cm⁻¹, consistent with analogues (e.g., 1680 cm⁻¹ in Compound 9). Bromo-substituted derivatives show additional C-Br stretches at 1112 cm⁻¹ .
  • NMR Shifts : The deshielded aromatic protons in Compound 97 (e.g., δ 7.90–7.84 ppm) contrast with upfield shifts in methoxy-substituted derivatives (δ 6.71–6.76 ppm), reflecting electronic differences .

Biological Activity

(Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzylidene moiety attached to a hydroxybenzofuran core, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C17H15NO3
  • Molecular Weight : 293.31 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

  • Case Study : A study on related benzofuran derivatives demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for cosmetic applications and treating hyperpigmentation disorders.

  • Research Findings : A comparative analysis showed that compounds with similar structures exhibited varying degrees of tyrosinase inhibition. For instance, certain derivatives displayed IC50 values ranging from 8.96 µM to 16.69 µM, indicating potent inhibitory effects . The mechanism of inhibition was identified as mixed-type for some compounds, suggesting that this compound could also act as an effective tyrosinase inhibitor.
CompoundIC50 (µM)Type of Inhibition
Compound A8.96Non-competitive
Compound B16.13Mixed-type
This compoundTBDTBD

3. Anticancer Properties

The anticancer potential of benzofuran derivatives has been explored in various studies, with some showing promising results against different cancer cell lines.

  • Case Study : A derivative with a similar structure was evaluated in vitro against breast cancer cell lines, exhibiting significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics . This suggests that this compound may also have potential as an anticancer agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Tyrosinase Inhibition Mechanism : Docking studies suggest that the compound binds to the active site of tyrosinase, blocking substrate access and thereby inhibiting melanin production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-(4-(dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a base-catalyzed condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 4-(dimethylamino)benzaldehyde. Sodium hydroxide or potassium carbonate in ethanol or methanol is commonly used, with reflux conditions (70–80°C) for 6–12 hours. Purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Yield improvements require adjusting molar ratios (1:1.2 aldehyde:benzofuranone), solvent polarity, or base strength. Microwave-assisted synthesis can reduce reaction time by 30–50% .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The (Z)-isomer exhibits distinct coupling patterns in NOESY or ROESY spectra due to spatial proximity of the benzylidene proton and the benzofuranone ring. X-ray crystallography provides definitive confirmation by resolving the double-bond geometry .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • Core techniques :

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
  • FTIR : Identification of hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., ESI+ mode) .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s electronic properties and biological activity compared to other benzylidene derivatives?

  • Mechanistic insight : The electron-donating dimethylamino group enhances π-conjugation, red-shifting UV-Vis absorption (λmax ~400 nm vs. ~350 nm for methyl derivatives). This modification increases binding affinity to targets like kinases or DNA through charge-transfer interactions .
  • Biological comparison : Derivatives with electron-withdrawing groups (e.g., chloro, bromo) show reduced antioxidant activity but improved anticancer potency in MTT assays (IC50 values: 5–20 μM vs. 10–50 μM for dimethylamino analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in antioxidant IC50 values (10–100 μM) may arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging). Standardization using a unified protocol (e.g., Trolox equivalence) and validation via in-cell ROS assays (e.g., DCFH-DA staining) are recommended .
  • Statistical rigor : Meta-analysis of dose-response curves from ≥3 independent studies minimizes batch-to-batch variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like COX-2 or topoisomerase II. Key interactions include hydrogen bonding with the hydroxy group and hydrophobic contacts with the benzylidene moiety .
  • Validation : Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd rates) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Key issues : Isomerization during prolonged heating or acidic/basic workup. Solutions include:

  • Low-temperature crystallization to trap the (Z)-isomer.
  • Use of non-polar solvents (hexane) to minimize equilibration .

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